1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid: A closely related compound with similar structural features.
4-(Trifluoromethyl)phenylcyclobutane-1-carboxylic acid: Lacks the amino group but retains the trifluoromethyl and carboxylic acid functionalities.
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Contains the trifluoromethyl and carboxylic acid groups but lacks the phenyl and amino groups.
Uniqueness
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is unique due to the combination of its functional groups and the presence of the cyclobutane ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the amino and carboxylic acid groups provide sites for further chemical modifications. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1258640-23-1 |
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Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-3-1-7(2-4-9)8-5-11(16,6-8)10(17)18/h1-4,8H,5-6,16H2,(H,17,18) |
InChI Key |
UFUYOBOYDMVNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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